molecular formula C18H19O2P B12902671 2-(Diphenylphosphoryl)cyclohexan-1-one CAS No. 53695-49-1

2-(Diphenylphosphoryl)cyclohexan-1-one

Cat. No.: B12902671
CAS No.: 53695-49-1
M. Wt: 298.3 g/mol
InChI Key: UDTRZCXFHAWDHO-UHFFFAOYSA-N
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Description

2-(Diphenylphosphoryl)cyclohexan-1-one is a cyclohexanone derivative featuring a diphenylphosphoryl group (-P(O)Ph₂) at the 2-position. This electron-withdrawing substituent significantly influences the compound’s electronic properties, solubility, and reactivity. The phosphoryl group distinguishes it from other cyclohexanone derivatives, enabling applications in catalysis, organic synthesis, or as a ligand in coordination chemistry.

Properties

CAS No.

53695-49-1

Molecular Formula

C18H19O2P

Molecular Weight

298.3 g/mol

IUPAC Name

2-diphenylphosphorylcyclohexan-1-one

InChI

InChI=1S/C18H19O2P/c19-17-13-7-8-14-18(17)21(20,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,18H,7-8,13-14H2

InChI Key

UDTRZCXFHAWDHO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylphosphoryl)cyclohexanone typically involves the reaction of cyclohexanone with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:

Cyclohexanone+Diphenylphosphoryl chloride2-(Diphenylphosphoryl)cyclohexanone+HCl\text{Cyclohexanone} + \text{Diphenylphosphoryl chloride} \rightarrow \text{2-(Diphenylphosphoryl)cyclohexanone} + \text{HCl} Cyclohexanone+Diphenylphosphoryl chloride→2-(Diphenylphosphoryl)cyclohexanone+HCl

Industrial Production Methods

Industrial production of 2-(Diphenylphosphoryl)cyclohexanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity 2-(Diphenylphosphoryl)cyclohexanone.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylphosphoryl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the phosphoryl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the phosphoryl group under mild conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Phosphorylated amines or alcohols.

Scientific Research Applications

2-(Diphenylphosphoryl)cyclohexanone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorylated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Diphenylphosphoryl)cyclohexanone involves its interaction with molecular targets through its phosphoryl group. The compound can form stable complexes with metal ions and other electrophilic species, which can influence various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and molecular attributes of 2-(Diphenylphosphoryl)cyclohexan-1-one with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Substituent(s) Key Functional Groups
2-(Diphenylphosphoryl)cyclohexan-1-one C₁₈H₁₉O₂P 298.32 (calc.) Diphenylphosphoryl Phosphoryl, ketone
2-(2-Chlorophenyl)cyclohexan-1-one C₁₂H₁₃ClO 208.69 2-Chlorophenyl Halogenated aryl, ketone
2-MDCK (Methylaminoketone) C₁₄H₁₉NO 217.31 Methylamino, o-tolyl Amino, aryl, ketone
2-(4-Methoxyphenyl)methylidenecyclohexan-1-one C₁₄H₁₆O₂ 216.28 4-Methoxyphenyl, methylidene Methoxy, conjugated ketone
Methoxmetamine C₁₄H₁₉NO₂ 233.31 3-Methoxyphenyl, methylamino Methoxy, amino, ketone

Key Observations:

  • Electron Effects: The phosphoryl group in the target compound is strongly electron-withdrawing, contrasting with electron-donating groups like methoxy (in ) or methylamino (in ). This affects the ketone’s reactivity in nucleophilic additions or reductions.
  • Solubility: Phosphoryl groups enhance polarity, likely increasing solubility in polar solvents (e.g., DMSO or methanol) compared to aryl-substituted analogs.

Biological Activity

2-(Diphenylphosphoryl)cyclohexan-1-one is an organophosphorus compound notable for its unique structural characteristics, combining a cyclohexanone ring with a diphenylphosphoryl group. This compound has garnered attention for its potential biological activities, particularly in synthetic and medicinal chemistry.

  • Molecular Formula : C18H19O2P
  • Molecular Weight : 298.3 g/mol
  • CAS Number : 53695-49-1

The synthesis typically involves the reaction of cyclohexanone with diphenylphosphoryl chloride, often in the presence of a base like triethylamine under anhydrous conditions to prevent hydrolysis.

The biological activity of 2-(Diphenylphosphoryl)cyclohexan-1-one is largely attributed to its ability to interact with various biological membranes and lipid bilayers. Its amphiphilic nature suggests potential roles in membrane disruption or modulation, which may influence various biochemical pathways.

Biological Activity Overview

Research indicates that 2-(Diphenylphosphoryl)cyclohexan-1-one may exhibit several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest it may have antimicrobial effects, though detailed mechanisms remain under investigation.
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory pathways. This inhibition could position it as a candidate for anti-inflammatory applications.

Inhibition of Cyclooxygenase Enzymes

A study evaluated the inhibitory effects of various compounds on COX enzymes, revealing that certain derivatives of organophosphorus compounds exhibited significant COX-2 inhibition. Although specific data on 2-(Diphenylphosphoryl)cyclohexan-1-one was not detailed, the structural similarities suggest potential efficacy in this area .

Antimicrobial Activity

Research indicates that organophosphorus compounds can form stable complexes with metal ions, enhancing their reactivity and selectivity in biochemical pathways. This characteristic may contribute to their antimicrobial properties.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Biological Activity
2-(Diphenylphosphoryl)phenolPhenolic derivativeAntimicrobial, COX inhibition
2-(Diphenylphosphoryl)benzaldehydeAldehyde derivativeAntioxidant properties
2-(Diphenylphosphoryl)acetophenoneKetone derivativePotential anti-inflammatory effects

The comparison highlights that while similar compounds exhibit various biological activities, the unique structure of 2-(Diphenylphosphoryl)cyclohexan-1-one may confer distinct advantages in specific applications.

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